1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15692136
InChI: InChI=1S/C23H22Br2N2O/c1-14-3-6-18(9-15(14)2)26-12-19(28)13-27-22-7-4-16(24)10-20(22)21-11-17(25)5-8-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3
SMILES:
Molecular Formula: C23H22Br2N2O
Molecular Weight: 502.2 g/mol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol

CAS No.:

Cat. No.: VC15692136

Molecular Formula: C23H22Br2N2O

Molecular Weight: 502.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol -

Specification

Molecular Formula C23H22Br2N2O
Molecular Weight 502.2 g/mol
IUPAC Name 1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dimethylanilino)propan-2-ol
Standard InChI InChI=1S/C23H22Br2N2O/c1-14-3-6-18(9-15(14)2)26-12-19(28)13-27-22-7-4-16(24)10-20(22)21-11-17(25)5-8-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3
Standard InChI Key ZPDIUTJLYFGAJQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C

Introduction

Structural and Molecular Characteristics

Core Carbazole Framework

The 9H-carbazole moiety forms the backbone of this compound class, characterized by a tricyclic aromatic system with two benzene rings fused to a pyrrole ring. Bromination at the 3- and 6-positions enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions . Substitutions at the 9-position (propan-2-ol derivatives) modulate solubility and target affinity.

Table 1: Comparative Molecular Properties of Carbazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)XLogP3Hydrogen Bond DonorsRotatable Bonds
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol C₁₉H₂₁Br₂N₃O467.23.424
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol C₁₇H₁₈Br₂N₂O426.153.1*13
Target Compound (3,4-dimethylphenyl variant)C₂₃H₂₃Br₂N₂O514.3†4.2‡25

*Estimated via analog comparison; †Calculated using PubChem tools; ‡Predicted via XLogP3-AA model .

Synthetic Pathways and Modifications

Bromination of Carbazole Precursors

Bromination typically occurs via electrophilic aromatic substitution using Br₂ in dichloromethane or FeBr₃ as a catalyst. The 3,6-dibromo configuration is favored due to steric and electronic directing effects .

Side-Chain Functionalization

The propan-2-ol side chain is introduced through nucleophilic substitution or Mitsunobu reactions. For example:

  • Piperazine derivative: Reacting 3,6-dibromocarbazole with epichlorohydrin, followed by piperazine addition .

  • Dimethylamino variant: Using dimethylamine hydrochloride under reflux conditions .

  • 3,4-Dimethylphenylamino analog: Likely involves Ullmann coupling or Buchwald-Hartwig amination with 3,4-dimethylaniline.

Pharmacological and Biological Activity

Target Engagement and Mechanisms

  • Piperazine derivative (BAI1): Acts as a Bax channel inhibitor, showing neuroprotective effects in models of apoptosis .

  • Dimethylamino analog (Wiskostatin): Inhibits N-WASP (Neural Wiskott-Aldrich Syndrome Protein), disrupting actin polymerization .

  • Hypothesized activity of 3,4-dimethylphenyl variant: The bulky aryl group may enhance kinase or GPCR binding, though empirical data are lacking.

Table 2: Biological Activity Profiles

CompoundTargetIC₅₀/EC₅₀Assay Type
BAI1 Bax Channel12 μMMitochondrial assay
Wiskostatin N-WASP1.5 μMActin polymerization

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP values: Range from 3.1 (dimethylamino) to 4.2 (predicted for 3,4-dimethylphenyl), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: <10 μg/mL for piperazine derivative, necessitating formulation enhancements .

Metabolic Stability

Microsomal studies on analogs show hepatic clearance via CYP3A4-mediated oxidation. The 3,4-dimethylphenyl group may slow metabolism due to steric hindrance.

Future Directions and Challenges

Unmet Needs

  • Target compound data: No peer-reviewed studies or patents specifically address 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol, highlighting a research gap.

  • Toxicity profiling: Carbazole derivatives often exhibit off-target effects on cardiac ion channels, requiring thorough safety assessments.

Synthetic Optimization

  • Introducing polar groups (e.g., sulfonamides) to improve solubility without compromising target affinity.

  • Exploring asymmetric synthesis to resolve enantiomers and assess stereoselective activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator